molecular formula C6H18CuNSi2 B14493917 Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide CAS No. 65225-97-0

Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide

Cat. No.: B14493917
CAS No.: 65225-97-0
M. Wt: 223.93 g/mol
InChI Key: JTSFUEIRXRBFHZ-UHFFFAOYSA-N
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Description

Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is a coordination complex composed of a copper ion (Cu^+) and a bis(trimethylsilyl)amide ligand. This compound is part of a broader category of metal amides, which are known for their unique chemical properties and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide can be synthesized through a salt metathesis reaction. This involves the reaction of anhydrous copper chloride (CuCl) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide. The reaction proceeds as follows: [ \text{CuCl} + \text{Na[N(SiMe}_3)_2]} \rightarrow \text{Cu[N(SiMe}_3)_2]} + \text{NaCl} ] The by-product, sodium chloride (NaCl), precipitates out as a solid and can be removed by filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified by distillation or sublimation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .

Scientific Research Applications

Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(trimethylsilyl)amide ligand stabilizes the copper ion and facilitates its interactions with other molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Lithium bis(trimethylsilyl)amide
  • Sodium bis(trimethylsilyl)amide
  • Potassium bis(trimethylsilyl)amide
  • Calcium bis(trimethylsilyl)amide
  • Barium bis(trimethylsilyl)amide

Uniqueness

Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity.

Properties

CAS No.

65225-97-0

Molecular Formula

C6H18CuNSi2

Molecular Weight

223.93 g/mol

IUPAC Name

bis(trimethylsilyl)azanide;copper(1+)

InChI

InChI=1S/C6H18NSi2.Cu/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

JTSFUEIRXRBFHZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Cu+]

Origin of Product

United States

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